2-[(3R)-piperidin-3-yl]ethanol
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Description
“2-[(3R)-piperidin-3-yl]ethanol” is a chemical compound with the CAS Number: 73579-06-3 . It has a molecular weight of 129.2 . It is in liquid form at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-[(3R)-piperidin-3-yl]ethanol” were not found, piperidines, which are fundamental structures in this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “2-[(3R)-piperidin-3-yl]ethanol” can be represented by the InChI code: 1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 . This indicates that the compound contains 7 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom.
Chemical Reactions Analysis
Piperidines, which are part of the structure of “2-[(3R)-piperidin-3-yl]ethanol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
“2-[(3R)-piperidin-3-yl]ethanol” is a liquid at room temperature . It has a molecular weight of 129.2 .
Future Directions
While specific future directions for “2-[(3R)-piperidin-3-yl]ethanol” were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .
properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMTTWYXWUMNJ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R)-piperidin-3-yl]ethanol |
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